4-Oxazolecarboxylic acid, 2-(4-fluorophenyl)-5-methyl-, ethyl ester
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Overview
Description
4-Oxazolecarboxylic acid, 2-(4-fluorophenyl)-5-methyl-, ethyl ester is a chemical compound that belongs to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. This particular compound is characterized by the presence of a fluorophenyl group and a methyl group attached to the oxazole ring, with an ethyl ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxazolecarboxylic acid, 2-(4-fluorophenyl)-5-methyl-, ethyl ester typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluorobenzaldehyde with ethyl acetoacetate in the presence of a base to form the intermediate, which then undergoes cyclization to form the oxazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-Oxazolecarboxylic acid, 2-(4-fluorophenyl)-5-methyl-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolecarboxylic acids, while reduction can produce oxazolecarboxylic alcohols.
Scientific Research Applications
4-Oxazolecarboxylic acid, 2-(4-fluorophenyl)-5-methyl-, ethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Oxazolecarboxylic acid, 2-(4-fluorophenyl)-5-methyl-, ethyl ester involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, while the oxazole ring provides structural stability. The compound may inhibit or activate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid
- 4-Oxazolecarboxylic acid, 2-(4-fluorophenyl)-4,5-dihydro-, methyl ester
Uniqueness
4-Oxazolecarboxylic acid, 2-(4-fluorophenyl)-5-methyl-, ethyl ester is unique due to the presence of both a fluorophenyl group and a methyl group on the oxazole ring, which may confer distinct chemical and biological properties compared to other similar compounds .
Properties
CAS No. |
51655-76-6 |
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Molecular Formula |
C13H12FNO3 |
Molecular Weight |
249.24 g/mol |
IUPAC Name |
ethyl 2-(4-fluorophenyl)-5-methyl-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C13H12FNO3/c1-3-17-13(16)11-8(2)18-12(15-11)9-4-6-10(14)7-5-9/h4-7H,3H2,1-2H3 |
InChI Key |
IZAQHUBRLSKBES-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC(=N1)C2=CC=C(C=C2)F)C |
Origin of Product |
United States |
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